3-amino-4-(1H-benzimidazol-2-yl)benzonitrile
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Overview
Description
3-amino-4-(1H-benzimidazol-2-yl)benzonitrile is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties .
Preparation Methods
The synthesis of 3-amino-4-(1H-benzimidazol-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-amino-4-(1H-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-amino-4-(1H-benzimidazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-4-(1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-amino-4-(1H-benzimidazol-2-yl)benzonitrile include other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)ethanol
- 4-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)benzoic acid
These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
3-amino-4-(1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-9-5-6-10(11(16)7-9)14-17-12-3-1-2-4-13(12)18-14/h1-7H,16H2,(H,17,18) |
InChI Key |
ACCLFARTEVYULE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)C#N)N |
Origin of Product |
United States |
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